REACTION_CXSMILES
|
[CH3:1][CH2:2][O-:3].[Na+].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH2:13][CH2:14][NH:15][C:16]([NH2:18])=[O:17])[CH:10]=[CH:11][CH:12]=1.Cl.O.C[CH2:22][OH:23]>>[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH2:13][CH2:14][N:15]2[C:2](=[O:3])[CH2:1][C:22](=[O:23])[NH:18][C:16]2=[O:17])[CH:10]=[CH:11][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)CCNC(=O)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)CCNC(=O)N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The precipitate which was formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
then dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)CCN1C(NC(CC1=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.2 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |